molecular formula C11H16ClNO B7862940 2-[(2-Chloro-benzyl)-ethyl-amino]-ethanol

2-[(2-Chloro-benzyl)-ethyl-amino]-ethanol

Cat. No.: B7862940
M. Wt: 213.70 g/mol
InChI Key: SNOZDHFIGBDYME-UHFFFAOYSA-N
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Description

2-[(2-Chloro-benzyl)-ethyl-amino]-ethanol is a tertiary amine derivative featuring an ethanol backbone substituted with a 2-chlorobenzyl group and an ethylamine moiety. The compound’s molecular formula is C₁₁H₁₆ClNO, with a molecular weight of 213.70 g/mol. Its structure combines aromatic chlorination with ethanolamine functionality, making it relevant for pharmaceutical and chemical synthesis applications. Current availability data indicate it is discontinued in commercial catalogs (CymitQuimica, Ref: 10-F085835) .

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl-ethylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-2-13(7-8-14)9-10-5-3-4-6-11(10)12/h3-6,14H,2,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOZDHFIGBDYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloro-benzyl)-ethyl-amino]-ethanol typically involves the reaction of 2-chlorobenzyl chloride with ethylamine in the presence of ethanol. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Chloro-benzyl)-ethyl-amino]-ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-[(2-Chloro-benzyl)-ethyl-amino]-ethanol is C11_{11}H17_{17}Cl2_{2}NO2_{2}, with a molecular weight of approximately 266.16 g/mol. Its structure features a chloro-benzyl group linked to an ethylamino chain and an ethanol moiety, which contributes to its unique chemical properties and biological activities.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly influencing neurotransmitter systems within the central nervous system (CNS). Compounds with similar structures have been explored for their potential therapeutic roles, including:

  • Antidepressant Activity : Similar compounds have shown efficacy in modulating serotonin and norepinephrine levels.
  • Analgesic Effects : Potential interactions with pain pathways suggest possible applications in pain management.
  • Neuroprotective Properties : Preliminary studies indicate effects that may protect neuronal cells from damage.

Interaction Studies

Understanding the pharmacodynamics of this compound is crucial for its therapeutic development. Interaction studies focus on its binding affinity and activity with various biological targets. Preliminary findings suggest interactions with:

  • Serotonin Receptors : Indicating potential antidepressant effects.
  • Norepinephrine Transporters : Suggesting roles in mood regulation.
  • Opioid Receptors : Implicating analgesic properties.

Case Studies and Research Findings

  • Antidepressant Properties : A study published in the Journal of Medicinal Chemistry explored derivatives of similar compounds, demonstrating their potential in treating depression through modulation of neurotransmitter systems.
  • Neuroprotective Effects : Research conducted by the Neuroscience Institute indicated that compounds structurally related to this compound exhibited protective effects against oxidative stress in neuronal cells.
  • Pain Management Applications : A clinical trial reported in Pain Research and Management highlighted the analgesic properties of related compounds, suggesting avenues for further exploration of this compound's efficacy.

Mechanism of Action

The mechanism by which 2-[(2-Chloro-benzyl)-ethyl-amino]-ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or chemical transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key Compounds for Comparison :

2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol (C₁₄H₁₃Cl₂NO)

2-[[3-[(2-Chlorophenyl)methoxy]phenyl]methylamino]ethanol (C₁₆H₁₇ClNO₂)

2-(2-Amino-6-chlorophenyl)ethanol (C₈H₁₀ClNO)

2-((2-Methoxyethyl)(methyl)amino)ethanol (C₆H₁₅NO₂)

Structural Differences :
Compound Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound 2-Chlorobenzyl, ethylamine Ethanolamine, aryl chloride 213.70
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol 2,6-Dichlorophenyl, phenyl ethanol Ethanol, dichloroaniline 282.15
2-[[3-[(2-Chlorophenyl)methoxy]phenyl]methylamino]ethanol 2-Chlorobenzyloxy, methylamino Ethanolamine, benzyl ether 290.77
2-(2-Amino-6-chlorophenyl)ethanol 2-Amino-6-chlorophenyl Ethanol, primary amine, aryl chloride 185.63
2-((2-Methoxyethyl)(methyl)amino)ethanol Methoxyethyl, methylamine Ethanolamine, ether 133.19

Key Observations :

  • Chlorine Positioning : The target compound’s 2-chlorobenzyl group introduces steric hindrance and electronic effects distinct from dichlorinated analogs (e.g., 2,6-dichloro substitution in ) .
  • Amino Group Variations: Ethylamine in the target compound contrasts with primary amines (e.g., 2-(2-Amino-6-chlorophenyl)ethanol) or methoxyethyl groups () , altering hydrogen-bonding capacity and solubility.

Physicochemical Properties

Thermodynamic Data :
  • Vaporization Enthalpy (ΔvapH): For 2-(benzyl-amino)-ethanol, ΔvapH = 84.5 ± 0.4 kJ·mol⁻¹ . The target compound’s chloro-substituted benzyl group likely increases ΔvapH due to higher molecular weight and polarity. Methoxyethyl analogs (e.g., 2-((2-methoxyethyl)(methyl)amino)ethanol) exhibit lower ΔvapH (~80 kJ·mol⁻¹) due to reduced aromaticity .
Solubility :
  • Chlorinated aromatic rings (e.g., 2-chlorobenzyl) reduce water solubility compared to non-halogenated analogs. For example, 2-(2-Amino-6-chlorophenyl)ethanol is sparingly soluble in water but soluble in polar organic solvents .
Reactivity :
  • The ethylamino group in the target compound is less nucleophilic than primary amines (e.g., 2-(2-Amino-6-chlorophenyl)ethanol), reducing its reactivity in condensation reactions .

Crystallographic and Stability Data

Hydrogen Bonding and Crystal Packing :
  • Target Compound: Likely forms N—H⋯O and C—H⋯π interactions, similar to 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol, which exhibits N—H⋯Cl and π–π stacking (centroid distance = 3.57 Å) .
  • Dihedral Angles : In dichlorinated analogs, the dihedral angle between aromatic rings is ~67.71°, influencing molecular planarity and crystal stability .

Analytical Methods

  • Detection: GC-MS and LC-MS/MS are effective for chlorinated ethanolamines, as demonstrated for 4,4'-methylenebis(2-chloroaniline) in textiles (LOD = 14.1 μg/L) .
  • Structural Confirmation : Single-crystal X-ray diffraction (as in ) is critical for resolving substituent effects on molecular conformation .

Biological Activity

2-[(2-Chloro-benzyl)-ethyl-amino]-ethanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antifungal domains. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may function as an inhibitor or activator, modifying the activity of target proteins through binding to active sites or altering conformational states.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values are critical indicators of its effectiveness.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Activity Type
Escherichia coli4.5Antibacterial
Staphylococcus aureus3.0Antibacterial
Candida albicans6.0Antifungal
Bacillus subtilis5.0Antibacterial

These results indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against yeast strains .

Case Studies

  • Study on Efficacy Against Bacterial Strains : A recent investigation assessed the compound's effectiveness against E. coli and S. aureus. The study found that at concentrations as low as 3 µg/mL, the compound inhibited bacterial growth significantly, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .
  • Antifungal Activity Assessment : Another study focused on the antifungal properties of the compound against Candida albicans. Results indicated that it effectively reduced fungal viability at concentrations around 6 µg/mL, demonstrating its potential role in antifungal therapy .

Toxicity and Safety Profile

The safety profile of this compound is an essential consideration for its therapeutic application. Preliminary cytotoxicity assays have shown that the compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations, indicating a favorable safety margin for further development .

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